molecular formula C15H14N4O5S2 B6522055 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 950452-19-4

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B6522055
CAS No.: 950452-19-4
M. Wt: 394.4 g/mol
InChI Key: KIRFLQWIFDNGFX-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzothiadiazine core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The sulfamoyl group can be introduced through sulfonation reactions, while the acetyl group is added via acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of nitro groups to amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential antimicrobial and antiviral properties.

  • Medicine: Research indicates its potential use in treating conditions such as hypertension and diabetes.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones

  • 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c16-25(21,22)11-7-5-10(6-8-11)17-15(20)9-14-18-12-3-1-2-4-13(12)26(23,24)19-14/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRFLQWIFDNGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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